![molecular formula C6H5N3O B1450501 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile CAS No. 1824101-63-4](/img/structure/B1450501.png)
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile
Overview
Description
“2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile” is a compound with the molecular formula C6H5N3O and a molecular weight of 135.12 . It is a pyrazole derivative, which is a class of compounds known for their diverse pharmacological effects .
Synthesis Analysis
Pyrazole derivatives are synthesized using various methods, often involving strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) . The synthesis of similar compounds often involves reactions with different amines in refluxing toluene .Molecular Structure Analysis
Pyrazole derivatives bear a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .Chemical Reactions Analysis
Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are known for their versatility as synthetic intermediates in preparing relevant chemicals in various fields .Scientific Research Applications
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including drugs, dyes, and fragrances. This compound is also used in the synthesis of biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). In addition, this compound is used in the synthesis of polymers and other materials for use in biomedical applications.
Mechanism of Action
Target of Action
The primary targets of 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by disrupting the bacterial cell membrane . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound disrupts the bacterial cell membrane , which could affect various cellular processes.
Result of Action
The compound’s action results in the disruption of the bacterial cell membrane . This leads to the death of the bacteria, making the compound bactericidal for S. aureus and bacteriostatic for A. baumannii . Furthermore, the compound is non-toxic to human cell lines at several fold higher concentrations than the MICs .
Advantages and Limitations for Lab Experiments
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile is a versatile compound and is widely used in laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively easy to synthesize and is available commercially. However, this compound is a relatively toxic compound and should be handled with care.
Future Directions
There are many potential future directions for research involving 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile. These include further research into its mechanism of action, its effects on other biochemical and physiological processes, and its potential applications in medicinal chemistry. In addition, further research could be conducted into its potential uses in the synthesis of novel compounds, such as drugs, dyes, and fragrances. Finally, further research could be conducted into its potential applications in the development of materials for use in biomedical devices and other applications.
properties
IUPAC Name |
2-(4-formylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-1-2-9-4-6(5-10)3-8-9/h3-5H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLUIMGZDYGNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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